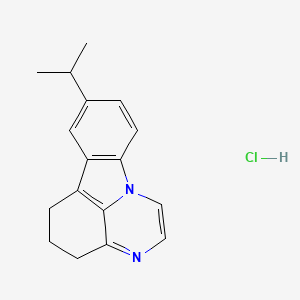

![molecular formula C₂₇H₃₁N₇O₂ B560540 N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide CAS No. 1421373-99-0](/img/structure/B560540.png)

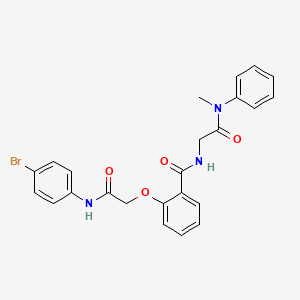

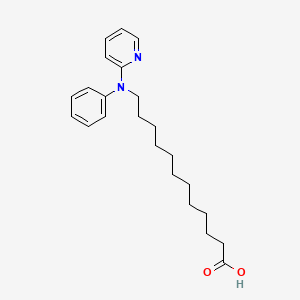

N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide

Overview

Description

AZ7550 is a circulating active metabolite of AZD9291 and can reduce the activity of IGF1R with an IC50 of 1.6 μM.

Scientific Research Applications

Pharmacokinetics and Metabolism

AZ7550 is a key metabolite of Osimertinib, a drug designed to bind to epidermal growth factor receptors with high potency. Studies focus on understanding its metabolic disposition in various species, including humans, to optimize dosing and efficacy .

Adverse Events Correlation

Research has shown a significant association between the concentration of AZ7550 and certain adverse events like paronychia and anorexia in patients undergoing treatment . This helps in managing side effects for better patient outcomes.

Toxicity Studies

The metabolite has been linked to hematologic toxicity, with studies suggesting that its concentration may correlate with the severity of adverse effects . This is crucial for monitoring patient safety during therapy.

Pharmacogenomics

Investigations into how genetic variations affect the response to Osimertinib and its metabolites, including AZ7550, are ongoing. This could lead to personalized medicine approaches where treatments are tailored based on individual genetic profiles .

Therapeutic Drug Monitoring (TDM)

AZ7550’s role in TDM is being explored to improve treatment efficiency. Accurate measurement of its serum concentration can inform dosage adjustments for optimal therapeutic levels .

Prognostic Factor for Progression-Free Survival (PFS)

Blood concentration levels of AZ7550 may influence PFS in patients with NSCLC, making it a potential independent prognostic factor .

Mechanism of Action

Target of Action

AZ7550, also known as “Osimertinib metabolite M3”, is an active metabolite of the drug Osimertinib . Its primary target is the Insulin-like Growth Factor 1 Receptor (IGF1R) . IGF1R is a transmembrane receptor that is activated by a hormone called insulin-like growth factor 1 (IGF-1) and plays a crucial role in cell growth and survival .

Mode of Action

AZ7550 inhibits the activity of IGF1R . It binds to the receptor, preventing the activation of IGF1R by IGF-1. This inhibition disrupts the downstream signaling pathways that are normally activated by IGF-1, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of IGF1R by AZ7550 affects several downstream pathways. These include the PI3K/AKT and the MAPK/ERK pathways, which are involved in cell survival, growth, and proliferation . By inhibiting IGF1R, AZ7550 disrupts these pathways, leading to reduced cell growth and survival .

Pharmacokinetics

AZ7550 is a metabolite of Osimertinib, and its pharmacokinetics are closely related to those of the parent drug . Osimertinib is metabolized to AZ7550 in the body . The pharmacokinetics of AZ7550, including its absorption, distribution, metabolism, and excretion (ADME), are still under investigation .

Result of Action

The inhibition of IGF1R by AZ7550 leads to a decrease in cell proliferation and survival . This can result in the death of cancer cells that rely on the IGF1R pathway for survival . Therefore, AZ7550 has potential therapeutic effects in cancers that are driven by IGF1R signaling .

Action Environment

The action of AZ7550 can be influenced by various environmental factors. For example, the presence of other drugs can affect the metabolism of AZ7550 and hence its efficacy . Additionally, genetic polymorphisms in the genes encoding for IGF1R or enzymes involved in the metabolism of AZ7550 can also influence its action .

properties

IUPAC Name |

N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O2/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROCWKZRGJYPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104157 | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide | |

CAS RN |

1421373-99-0 | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-2-(methyl(2-(methylamino)ethyl)amino)phenyl)-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZ-7550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI2ZUZ6F4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)

![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)